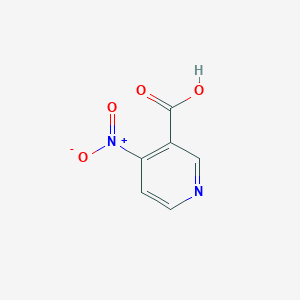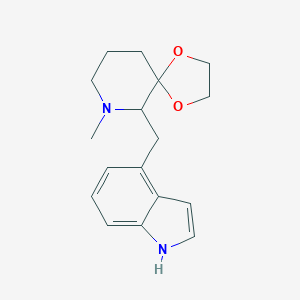
6-4-Imdasd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-4-Imdasd is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 6-4-Imdasd involves the formation of a stable adduct with DNA. This adduct can interfere with DNA replication and transcription, leading to DNA damage and potentially triggering DNA repair mechanisms. The precise mechanism of action of 6-4-Imdasd is still being studied, but it is believed to involve interactions with DNA polymerase and other DNA repair proteins.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 6-4-Imdasd are still being studied, but it is believed to have significant effects on DNA repair mechanisms. Studies have shown that 6-4-Imdasd can enhance the activity of DNA repair enzymes, leading to more efficient repair of UV-induced DNA damage. Additionally, 6-4-Imdasd has been shown to have anti-inflammatory effects, potentially making it a valuable tool in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-4-Imdasd is its stability and ease of synthesis. This makes it a reliable and efficient tool for studying DNA repair mechanisms and other biological processes. However, 6-4-Imdasd has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are many potential future directions for research on 6-4-Imdasd. One area of interest is the development of new therapies for cancer and other diseases that target DNA repair mechanisms. Additionally, further studies on the biochemical and physiological effects of 6-4-Imdasd could lead to new insights into the mechanisms of DNA repair and potentially new treatments for inflammatory diseases. Finally, the development of new synthesis methods and purification techniques could make 6-4-Imdasd more accessible for research purposes.
Synthesemethoden
The synthesis method of 6-4-Imdasd involves the reaction of 6-4 photoproducts with imidazole. This reaction results in the formation of a stable adduct, which can be purified and used for research purposes. The synthesis method has been optimized to produce high yields of pure 6-4-Imdasd, making it a reliable and efficient method for producing this compound.
Wissenschaftliche Forschungsanwendungen
6-4-Imdasd has been used in various scientific research applications, including DNA repair studies, photobiology, and cancer research. In DNA repair studies, 6-4-Imdasd has been used to investigate the mechanisms of DNA damage and repair. In photobiology, 6-4-Imdasd has been used to study the effects of UV radiation on DNA and the role of DNA repair mechanisms in protecting against UV damage. In cancer research, 6-4-Imdasd has been used to investigate the potential of DNA repair mechanisms as a target for cancer therapy.
Eigenschaften
CAS-Nummer |
102535-14-8 |
|---|---|
Produktname |
6-4-Imdasd |
Molekularformel |
C17H22N2O2 |
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
10-(1H-indol-4-ylmethyl)-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane |
InChI |
InChI=1S/C17H22N2O2/c1-19-9-3-7-17(20-10-11-21-17)16(19)12-13-4-2-5-15-14(13)6-8-18-15/h2,4-6,8,16,18H,3,7,9-12H2,1H3 |
InChI-Schlüssel |
RNISEYQYMOHCFN-UHFFFAOYSA-N |
SMILES |
CN1CCCC2(C1CC3=C4C=CNC4=CC=C3)OCCO2 |
Kanonische SMILES |
CN1CCCC2(C1CC3=C4C=CNC4=CC=C3)OCCO2 |
Synonyme |
6-(4-indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)decane 6-4-IMDASD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



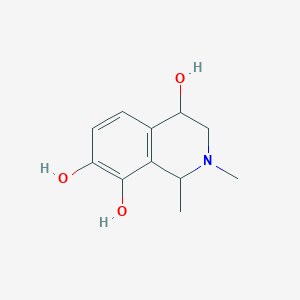
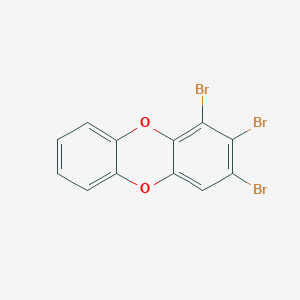
![2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B33756.png)
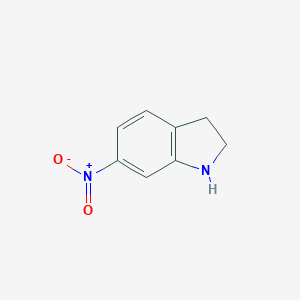

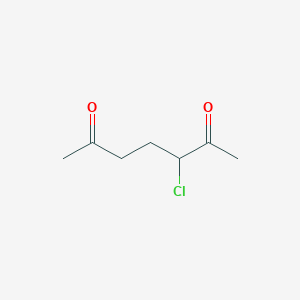
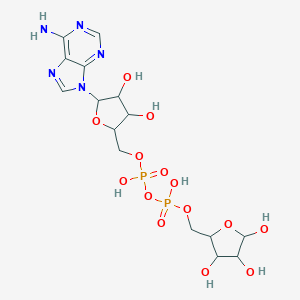
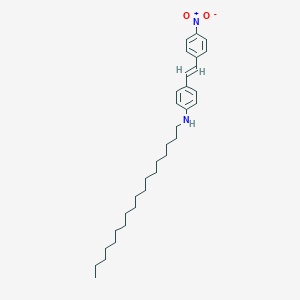
![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)
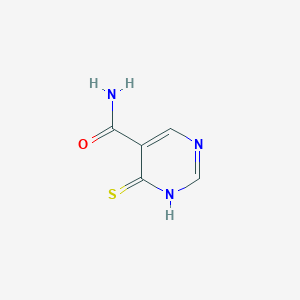
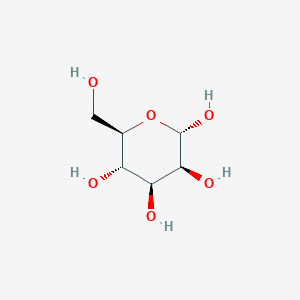
![7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B33770.png)
![2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester](/img/structure/B33774.png)
